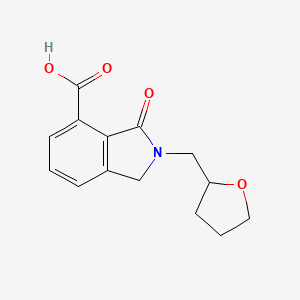

N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” is a chemical compound . It is also known as N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-methyl-propanamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of phthalic anhydride with thiocarbohydrazide in methanol gave an intermediate, which upon boiling in water or ethanol, yielded N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide .Molecular Structure Analysis

The molecular formula of “N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” is C18H16N2O3. The InChI string representation of the molecule is also available .科学的研究の応用

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide, have gained significant attention for their potential use in pharmaceutical synthesis . They have been studied for their structure-activity relationships and biological properties with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the field of agriculture as herbicides . Their unique chemical structure and reactivity make them effective in controlling unwanted plant growth .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful as colorants and dyes .

Polymer Additives

N-isoindoline-1,3-dione heterocycles are also used as additives in polymer synthesis . They can enhance the properties of polymers, making them more suitable for various applications .

Organic Synthesis

These compounds are used in organic synthesis due to their diverse chemical reactivity . They can undergo various transformations, enabling the efficient construction of complex molecules .

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have applications in the development of photochromic materials . These materials change color in response to light, making them useful in various industries .

Fetal Hemoglobin Inducer Agent

The compound has been studied for its potential as a fetal hemoglobin inducer agent . It has been found to act as a nitric oxide donor, inhibiting platelet aggregation and reducing inflammation associated with sickle cell anemia .

Vasodilation Agent

In vascular reactivity experiments using aortic rings from male Wistar rats, it was found that N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide induced vasodilation in the presence or absence of endothelium . This suggests potential applications in the treatment of cardiovascular diseases .

将来の方向性

The future directions for “N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” could include further studies on its potential biological activities, given that similar compounds have shown promising results in preclinical studies . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis.

作用機序

Target of Action

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a synthetic compound that has been the subject of various studies . .

Mode of Action

It is known that the compound belongs to the class of n-isoindoline-1,3-dione heterocycles , which have diverse chemical reactivity and promising applications .

Biochemical Pathways

Compounds of the n-isoindoline-1,3-dione class have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Pharmacokinetics

It is known that the compound is a solid and is stored in a sealed, dry environment at 2-8°c .

Result of Action

N-isoindoline-1,3-dione derivatives, to which this compound belongs, have been noted for their potential as therapeutic agents .

Action Environment

It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.

特性

IUPAC Name |

N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKVAPKROGCLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

methanone](/img/structure/B2550194.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)

![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)